Isoxazole, 4-[(4-nitrophenoxy)methyl]-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
805233-35-6 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-[(4-nitrophenoxy)methyl]-1,2-oxazole |
InChI |
InChI=1S/C10H8N2O4/c13-12(14)9-1-3-10(4-2-9)15-6-8-5-11-16-7-8/h1-5,7H,6H2 |
InChI Key |
QAKWIGOKDKOIJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC2=CON=C2 |
Origin of Product |
United States |
Structural Elucidation and Advanced Analytical Techniques
Spectroscopic Characterization of Isoxazole (B147169), 4-[(4-nitrophenoxy)methyl]- and Analogues
Spectroscopic analysis is indispensable for the unequivocal characterization of novel chemical entities. For isoxazole derivatives, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to establish their structure. nih.govresearchgate.netresearchgate.net
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual protons and carbons, while two-dimensional (2D) NMR experiments establish the connectivity between them. ipb.pt
The ¹H NMR spectrum of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" is expected to show distinct signals corresponding to the isoxazole ring proton, the methylene (B1212753) bridge protons, and the protons of the two aromatic rings.
Isoxazole Protons: The proton at the C-5 position of the isoxazole ring typically appears as a singlet in the downfield region, generally around δ 8.5-9.0 ppm. chemicalbook.comsciarena.com The proton at C-3 would also be a singlet in a similar region. The specific chemical shift is influenced by the substituents on the ring.
Methylene Protons (-CH₂-): The two protons of the methylene group connecting the isoxazole ring to the nitrophenoxy group are expected to appear as a singlet, typically in the range of δ 5.0-5.5 ppm.
Aromatic Protons: The 4-nitrophenoxy group will exhibit a characteristic AA'BB' system due to the para-substitution. This will appear as two doublets in the aromatic region (δ 7.0-8.5 ppm). researchgate.net The protons ortho to the nitro group are expected to be more downfield (deshielded) than the protons ortho to the ether linkage. Aromatic proton-proton coupling constants (³JHH) are typically in the range of 7-9 Hz. organicchemistrydata.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for Isoxazole, 4-[(4-nitrophenoxy)methyl]-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Isoxazole-H5 | ~8.5 - 9.0 | Singlet (s) | N/A |
| Methylene (-CH₂-) | ~5.0 - 5.5 | Singlet (s) | N/A |
| Aromatic-H (ortho to -NO₂) | ~8.2 - 8.4 | Doublet (d) | ~8-9 |
| Aromatic-H (ortho to -O-) | ~7.0 - 7.2 | Doublet (d) | ~8-9 |
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.
Isoxazole Carbons: The carbon atoms of the isoxazole ring (C-3, C-4, and C-5) are expected to resonate in the range of δ 100-170 ppm. nih.govacs.org The C-3 and C-5 carbons, being adjacent to the heteroatoms, will appear more downfield compared to the C-4 carbon. researchgate.net
Methylene Carbon (-CH₂-): The methylene carbon is expected to have a chemical shift in the range of δ 60-70 ppm.
Aromatic Carbons: The carbons of the p-nitrophenyl group will appear in the aromatic region (δ 110-165 ppm). The carbon bearing the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) will be the most downfield due to the strong electron-withdrawing and deshielding effects of these substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Isoxazole, 4-[(4-nitrophenoxy)methyl]-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Isoxazole C-3 | ~150 - 160 |
| Isoxazole C-4 | ~100 - 110 |
| Isoxazole C-5 | ~165 - 175 |
| Methylene (-CH₂-) | ~60 - 70 |
| Aromatic C-O | ~160 - 165 |
| Aromatic C (ortho to -O-) | ~115 - 120 |
| Aromatic C (ortho to -NO₂) | ~125 - 130 |
| Aromatic C-NO₂ | ~140 - 145 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the aromatic protons on the nitrophenyl ring, showing cross-peaks between the adjacent ortho and meta protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the methylene carbon to its corresponding protons and the aromatic carbons to their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons. researchgate.net This could further confirm the structure by showing correlations between protons that are close in space but not necessarily bonded, such as between the methylene protons and the isoxazole ring proton at C-5.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. libretexts.orgnih.gov The spectrum of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" would be expected to show characteristic absorption bands for the nitro group, the aromatic rings, the C-O-C ether linkage, and the isoxazole ring system.
Nitro Group (NO₂): The nitro group gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.com
Aromatic Rings: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region.
Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration for an aryl-alkyl ether is expected to appear as a strong band in the region of 1275-1200 cm⁻¹. A symmetric stretch may also be observed around 1075-1020 cm⁻¹.
Isoxazole Ring: The C=N stretching vibration of the isoxazole ring is expected in the 1650-1550 cm⁻¹ region. rjpbcs.com The N-O stretching vibration can be found around 1153 cm⁻¹. rjpbcs.com
Table 3: Characteristic IR Absorption Bands for Isoxazole, 4-[(4-nitrophenoxy)methyl]-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Weak |
| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |
| Isoxazole C=N | Stretch | 1650 - 1550 | Medium |
| Isoxazole N-O | Stretch | ~1150 | Medium |
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. youtube.com
Molecular Ion Peak (M⁺•): For "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" (C₁₀H₈N₂O₄), the exact mass of the molecular ion would be a key piece of data obtained from high-resolution mass spectrometry (HRMS). The nominal mass is 220 g/mol . The molecular ion peak in the mass spectrum confirms the molecular formula. libretexts.org
Fragmentation Pattern: The fragmentation of the molecular ion upon electron impact (EI) or other ionization methods provides structural clues. researchgate.netnih.gov Expected fragmentation pathways could include:
Loss of the nitro group (-NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da).
Cleavage of the ether bond, leading to fragments corresponding to the nitrophenoxy cation or the isoxazolylmethyl cation.
Fragmentation of the isoxazole ring itself, which can be complex. nih.gov
A significant peak might be observed for the nitrophenol fragment ion (m/z 139). libretexts.org
The analysis of these fragments allows for the reconstruction of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Detailed experimental data regarding the specific ultraviolet-visible (UV-Vis) absorption maxima for "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" are not extensively detailed in the available scientific literature. Generally, the UV-Vis spectrum of a molecule is influenced by its electronic structure. For this compound, electronic transitions would be expected to arise from the π → π* and n → π* transitions within the isoxazole and nitrophenoxy aromatic systems. The presence of the nitro group, a strong chromophore, would likely result in significant absorption bands.
X-ray Crystallography for Solid-State Structural Determination
The definitive solid-state structure of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" has been elucidated using single-crystal X-ray diffraction. This powerful technique has provided precise atomic coordinates, bond lengths, and bond angles, confirming the molecular connectivity and offering a detailed three-dimensional view of the compound in its crystalline form.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" is stabilized by a network of intermolecular interactions. The packing of molecules within the crystal lattice is dictated by weak C—H···O hydrogen bonds. Specifically, a hydrogen bond is observed between a carbon atom of the benzene (B151609) ring and an oxygen atom of the nitro group on an adjacent molecule.
Conformational Analysis in the Crystalline State
In the crystalline state, the isoxazole ring of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" is essentially planar. The dihedral angle between the isoxazole and benzene rings is 82.5 (1)°, indicating a significantly twisted conformation. This twist minimizes steric hindrance between the two ring systems. The nitro group is nearly coplanar with the benzene ring to which it is attached, with a very small twist of 2.1 (3)°.
Advanced Chromatographic and Separation Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
While specific High-Performance Liquid Chromatography (HPLC) methods for the routine analysis of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" are not detailed in the surveyed literature, HPLC is a standard and essential technique for assessing the purity of such synthesized compounds. A typical reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with UV detection to monitor the elution of the compound. This would allow for the separation of the target compound from any starting materials, by-products, or other impurities, enabling accurate purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" by Gas Chromatography-Mass Spectrometry (GC-MS) may be challenging due to its relatively low volatility and thermal stability. GC-MS is most suitable for compounds that can be readily vaporized without decomposition. While there is no specific literature describing the GC-MS analysis of this compound, it is conceivable that derivatization to a more volatile form could enable its analysis by this method. However, without experimental data, this remains speculative.
Electrochemical Characterization Studies
The electrochemical behavior of isoxazole derivatives is a critical area of study, providing insights into their redox properties, which are fundamental to understanding their reaction mechanisms, potential as bioactive agents, and applications in materials science. The compound of interest, Isoxazole, 4-[(4-nitrophenoxy)methyl]-, possesses distinct structural features that dictate its electrochemical characteristics, namely the isoxazole ring and the electron-withdrawing 4-nitrophenoxy group. While specific electrochemical data for this exact molecule is not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the electrochemical properties of its constituent functional groups and structurally related compounds.
The electrochemical profile of Isoxazole, 4-[(4-nitrophenoxy)methyl]- is expected to be dominated by the reduction of the nitroaromatic moiety, a well-established electroactive group. The isoxazole ring itself, particularly when substituted with electron-withdrawing groups at the 4-position, is also susceptible to reduction.
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. In a typical CV experiment for a nitroaromatic compound, a potential is swept to negative values to initiate reduction, and then the scan is reversed. The resulting voltammogram provides information on reduction and oxidation potentials, the reversibility of the electron transfer processes, and the stability of the generated radical species.
For compounds structurally similar to Isoxazole, 4-[(4-nitrophenoxy)methyl]-, the primary electrochemical event observed in cyclic voltammetry is the irreversible reduction of the nitro group. This process typically involves a multi-electron, multi-proton transfer to form a hydroxylamine (B1172632) derivative, which can be further reduced to an amine at more negative potentials.
A study on various nitroaromatic compounds demonstrated that the reduction process is often irreversible. researchgate.net For instance, the cyclic voltammogram of 4-nitroanisole, a compound bearing a similar nitrophenoxy-like structure, shows a distinct cathodic (reduction) peak. Research on p-nitrophenol, which also contains a nitro group on a phenolic ring, indicates that the reduction of the nitro group to a hydroxylamine is a four-electron process. electrochemsci.org The initial reduction often involves the formation of a nitro radical anion, which can be unstable in protic media. researchgate.net
The general mechanism for the electrochemical reduction of a nitroaromatic compound (Ar-NO₂) can be summarized as follows:
Formation of the nitro radical anion: Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻•
Protonation and further reduction to nitroso derivative: [Ar-NO₂]⁻• + H⁺ → [Ar-NO₂H]• [Ar-NO₂H]• + e⁻ + H⁺ → Ar-NO + H₂O
Reduction of the nitroso to the hydroxylamine derivative: Ar-NO + 2e⁻ + 2H⁺ → Ar-NHOH
Further reduction of the hydroxylamine to the amine derivative: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O
The specific potentials at which these events occur are highly dependent on the molecular structure and the experimental conditions, such as the solvent, electrolyte, and pH.
Interactive Data Table: Representative Electrochemical Reduction Data of Related Nitroaromatic Compounds
Since specific data for Isoxazole, 4-[(4-nitrophenoxy)methyl]- is not available, the following table presents representative electrochemical data for related nitroaromatic compounds to illustrate the expected redox behavior. The data is compiled from various sources and should be considered illustrative.
| Compound | Peak Reduction Potential (Epc vs. Ag/AgCl) | Notes |
| p-Nitroaniline | -1.040 V | Irreversible four-electron reduction in a mixed aqueous-organic medium. iiste.org |
| 4-Nitroanisole | ~ -1.1 V | Kinetic characterization of the nitro radical anion has been achieved. researchgate.net |
| Methyl-2-nitrobenzoate | ~ -0.6 V | Reduction potential in 1 M aqueous H₃PO₄. acs.org |
| 3-Nitro-tyrosine | Exhibits reduction in acidic medium. | The nitro group reduction leads to hydroxylamine and amine products. researchgate.net |
The electrochemical properties of isoxazole derivatives are significantly influenced by the nature and position of substituents on the isoxazole and any appended aromatic rings.
The primary substituent of interest in Isoxazole, 4-[(4-nitrophenoxy)methyl]- is the 4-nitrophenoxy group. This group exerts a strong electron-withdrawing effect, which has several consequences for the molecule's electrochemical behavior. The electron-withdrawing nature of the nitro group facilitates the acceptance of electrons, thereby making the reduction of the aromatic ring easier. This generally results in reduction potentials that are less negative compared to unsubstituted aromatic rings. Studies on substituted nitrobenzenes have consistently shown that electron-withdrawing groups shift the reduction potential to more positive values. researchgate.net
The position of the substituent on the isoxazole ring is also crucial. Research has indicated that isoxazoles substituted at the 4-position with π-electron-withdrawing groups exhibit enhanced polarity of the C4–C5 bond. This polarization makes these compounds more susceptible to electrochemical reduction.
Reactivity and Chemical Transformations of Isoxazole, 4 4 Nitrophenoxy Methyl
Ring Opening Reactions of the Isoxazole (B147169) Moiety
The isoxazole ring, while aromatic, contains a labile N-O bond that is prone to cleavage, particularly under reductive conditions. This property is a cornerstone of isoxazole chemistry, allowing it to serve as a masked precursor for various functional groups.
The most characteristic reaction of the isoxazole ring is its reductive cleavage to yield a β-enaminone. This transformation can be achieved using a variety of reducing agents. The general mechanism involves the cleavage of the weak N-O bond followed by tautomerization.
Commonly employed methods for this reductive ring opening include:
Catalytic Hydrogenation: Hydrogenation over catalysts such as Raney nickel or palladium on carbon (Pd/C) is a standard method for cleaving the N-O bond. This process reduces the bond to afford an enaminone intermediate.
Molybdenum Hexacarbonyl [Mo(CO)₆]: This reagent, often in the presence of water, provides a mild and efficient way to achieve reductive cleavage of isoxazoles, yielding β-aminoenones in good yields. rsc.org
Low-Valent Titanium: Reagents prepared from Ti(OiPr)₄ and ethylmagnesium bromide (EtMgBr) can effect the reductive cleavage of 3,5-disubstituted isoxazoles to the corresponding β-enaminoketones. researchgate.net
Samarium Diiodide (SmI₂): This single-electron transfer reagent is also effective for the reductive cleavage of the N-O bond in isoxazoles. researchgate.net
For Isoxazole, 4-[(4-nitrophenoxy)methyl]- , it is anticipated that these reductive methods would cleave the isoxazole ring to form the corresponding β-enaminone. However, the presence of a nitro group requires careful selection of the reducing agent to avoid its concurrent reduction. Milder reagents might be necessary to selectively open the isoxazole ring while preserving the nitro functionality.
Table 1: Predicted Reductive Cleavage Reactions
| Reagent System | Predicted Product | Reference |
|---|---|---|
| Mo(CO)₆, H₂O | β-aminoenone | rsc.org |
| Ti(OiPr)₄ / EtMgBr | β-enaminoketone | researchgate.net |
| SmI₂ | β-enaminoketone | researchgate.net |
The β-enaminone intermediate generated from the reductive cleavage of the isoxazole ring is a versatile precursor for the synthesis of other heterocyclic systems. One notable transformation is the conversion to substituted pyran-4-ones. This process typically involves two steps:
Reductive Cleavage: The isoxazole is first cleaved, for instance with Mo(CO)₆, to generate the enamino ketone intermediate.
Cyclization: The intermediate is then subjected to acidic conditions, which hydrolyzes the enamine to a ketone and promotes cyclization to the pyran-4-one ring system.
This strategy allows for the construction of complex pyran-4-ones from readily available isoxazoles.
Functional Group Interconversions on the Nitrophenyl Substituent
The 4-nitrophenyl group in the target molecule offers a reactive site for various functional group interconversions, with the reduction of the nitro group being the most common transformation. The resulting amino group can then serve as a handle for further derivatization.
Standard methods for the reduction of an aromatic nitro group to a primary amine include:
Metal/Acid Systems: Reagents such as iron in acetic acid (Fe/HOAc) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are classic choices for this reduction. nih.govfiveable.me These methods are generally robust and high-yielding.
Catalytic Hydrogenation: Hydrogenation using catalysts like Pd/C, PtO₂, or Raney Nickel is also highly effective. However, as noted earlier, these conditions can also induce the reductive cleavage of the isoxazole ring. Careful control of reaction conditions would be crucial to achieve selective reduction of the nitro group.
The reduction of the nitro group in Isoxazole, 4-[(4-nitrophenoxy)methyl]- would yield Isoxazole, 4-[(4-aminophenoxy)methyl]- . This aniline (B41778) derivative could then undergo a wide range of subsequent reactions, such as diazotization, acylation, or alkylation, to introduce further molecular diversity. In cases where reductive conditions affect both the nitro group and the isoxazole ring, complex transformations leading to different heterocyclic scaffolds, such as quinolines, can occur. nih.gov
Table 2: Predicted Functional Group Interconversions
| Reagent System | Transformation | Predicted Product | Reference |
|---|---|---|---|
| Fe / HOAc | Nitro to Amine | 4-[(4-aminophenoxy)methyl]isoxazole | nih.gov |
| SnCl₂ / HCl | Nitro to Amine | 4-[(4-aminophenoxy)methyl]isoxazole | fiveable.me |
Reactivity at the Methylene (B1212753) Linker and Ether Bond
The methylene (-CH₂-) group and the ether linkage provide additional sites for potential chemical transformations, although they are generally less reactive than the isoxazole ring or the nitro group.
The protons on the methylene linker are positioned adjacent to the isoxazole ring, which can render them acidic enough to be removed by a strong base. This is analogous to the lateral metalation observed in other substituted isoxazoles. Deprotonation would generate a carbanion that could be trapped with various electrophiles, allowing for functionalization at this position.
The aryl ether bond (C-O-C) is generally stable. Cleavage typically requires harsh conditions, such as strong acids (e.g., HBr or HI) or potent nucleophiles, which would likely degrade other parts of the molecule first, particularly the isoxazole ring. Therefore, selective cleavage of the ether bond without affecting the rest of the structure is predicted to be challenging.
Metalation Chemistry and Site-Selective Functionalization
Metalation is a powerful strategy for the functionalization of heterocyclic compounds. For Isoxazole, 4-[(4-nitrophenoxy)methyl]- , two primary sites could potentially undergo deprotonation (metalation) upon treatment with a strong base like an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA).
Lateral Metalation: The most likely site for deprotonation is the benzylic-like methylene linker. The protons at this position are activated by the adjacent electron-withdrawing isoxazole ring. This "lateral metalation" would generate a stabilized anion, which could then react with a range of electrophiles (e.g., alkyl halides, aldehydes, ketones, or CO₂), leading to site-selective C-C bond formation.
Ring Metalation: Direct deprotonation of the isoxazole ring itself is also a possibility. In many isoxazole systems, the C5-proton is the most acidic proton on the ring and can be removed by strong bases. However, in the target molecule, the acidity of the methylene protons is expected to be significantly higher, making lateral metalation the preferred pathway.
Therefore, site-selective functionalization would most likely be achieved via lateral metalation of the methylene group, allowing for the introduction of various substituents at this position.
Computational Chemistry and Quantum Chemical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for its balance of accuracy and computational cost, making it a cornerstone of modern computational chemistry. nih.gov DFT calculations can elucidate a wide range of molecular properties, from optimized geometries to spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
Before other properties can be accurately calculated, the most stable three-dimensional arrangement of a molecule's atoms—its equilibrium geometry—must be determined. Geometry optimization is a computational process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. youtube.com For a molecule like Isoxazole (B147169), 4-[(4-nitrophenoxy)methyl]-, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
This analysis is crucial as the molecule possesses several rotatable bonds, particularly around the ether linkage and the methyl bridge, leading to multiple possible conformations. Theoretical studies on related heterocyclic compounds often employ DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), to achieve optimized structures. researchgate.net The results of such an analysis for Isoxazole, 4-[(4-nitrophenoxy)methyl]- would reveal the planarity of the isoxazole and nitrophenyl rings and the preferred spatial orientation of these two key structural motifs relative to each other. Conformational analysis helps in understanding how the molecule might interact with biological targets. researchgate.net
Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)
The electronic structure of a molecule is fundamental to its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comyoutube.com For derivatives of isoxazole and nitroaromatics, DFT calculations are frequently used to determine these energy values. nih.govnih.gov
Another powerful tool for analyzing reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). rsc.org For Isoxazole, 4-[(4-nitrophenoxy)methyl]-, an MEP analysis would likely show a strong negative potential around the oxygen atoms of the nitro group and the isoxazole ring, indicating these as sites susceptible to electrophilic attack. Conversely, positive potential regions would highlight areas prone to nucleophilic attack.
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Isoxazole Derivative | -6.29 | -1.81 | 4.48 | irjweb.com |
| Diphenylisoxazole Derivative | - | - | 1.07 - 6.50 | researchgate.net |
| Nitroaniline | -6.91 | -2.61 | 4.30 | researchgate.net |
Prediction of Spectroscopic Parameters (NMR, IR)
Computational methods can accurately predict spectroscopic data, which is essential for the structural elucidation of newly synthesized compounds. DFT calculations can simulate Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For Isoxazole, 4-[(4-nitrophenoxy)methyl]-, characteristic peaks would be expected for the N-O and C=N stretching of the isoxazole ring, the C-O-C stretch of the ether linkage, and the symmetric and asymmetric stretching of the NO₂ group. nih.gov
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for assigning signals in experimental spectra. nih.gov Studies on substituted isoxazoles have demonstrated a good correlation between calculated and experimental chemical shifts, aiding in the confirmation of their structures. sciarena.com
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |
|---|---|---|---|
| C3 | 156.4 | 159.2 | nih.gov |
| C4 | 54.1 | 56.3 | nih.gov |
| C5 | 80.9 | 83.1 | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com These models are crucial in drug discovery for predicting the activity of unsynthesized compounds, thus saving time and resources. nih.govnih.gov
Development of Predictive Models for Biological Activity
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled. For compounds related to Isoxazole, 4-[(4-nitrophenoxy)methyl]-, this could involve activities such as antimicrobial, anti-inflammatory, or antitumor effects. nih.govresearchgate.netnih.gov
Next, molecular descriptors are calculated for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure (e.g., size, shape, electronic properties). Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR), a mathematical model is built that correlates the descriptors with the biological activity. mdpi.comnih.gov The predictive power of the resulting model is then rigorously validated. nih.gov Successful QSAR models have been developed for various isoxazole derivatives, demonstrating their utility in predicting activities such as farnesoid X receptor agonism and anti-inflammatory properties. researchgate.netmdpi.com
Identification of Key Molecular Descriptors
A critical outcome of QSAR modeling is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors provide insight into the structural features that are either beneficial or detrimental to the desired effect. Descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.
For nitroaromatic and isoxazole-containing compounds, several key descriptors are often found to be important:
Electronic Descriptors: Parameters like the energy of the LUMO (ELUMO) are often correlated with the mutagenicity of nitroaromatic compounds. nih.gov The electrophilicity index (ω) and atomic charges also play a significant role. researchgate.net
Hydrophobic Descriptors: The partition coefficient (logP) is a measure of a compound's hydrophobicity, which influences its ability to cross cell membranes. It has been shown to be a key factor in the toxicity of some nitroaromatic compounds. nih.gov
Steric and Topological Descriptors: Descriptors related to molecular size, shape, and branching, such as molar refractivity (MR) and topological polar surface area (TPSA), often influence how a molecule fits into a receptor's binding site. mdpi.comresearchgate.net
| Descriptor Type | Descriptor Name | Significance/Interpretation | Reference |
|---|---|---|---|
| Electronic | ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates susceptibility to nitroreduction; lower values often correlate with higher mutagenicity in nitroaromatics. | nih.gov |
| Hydrophobic | logP (Partition Coefficient) | Relates to the transport of the molecule; increased hydrophobicity can increase toxicity. | nih.gov |
| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding interactions. | researchgate.net |
| Electronic | Hydrogen Bond Donor/Acceptor Fields | Crucial for interactions with biological targets; identified as important for isoxazole derivatives' activity. | mdpi.com |
| Topological | Topological Polar Surface Area (TPSA) | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. | researchgate.net |
By identifying these key descriptors for classes of compounds like isoxazoles and nitroaromatics, QSAR provides a rational framework for the design of new molecules, such as derivatives of Isoxazole, 4-[(4-nitrophenoxy)methyl]-, with potentially enhanced biological activity and improved safety profiles.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules like Isoxazole, 4-[(4-nitrophenoxy)methyl]- and their potential biological targets at an atomic level. These in silico techniques provide valuable insights into the binding mechanisms, affinities, and stability of ligand-protein complexes, thereby guiding the rational design of more potent and selective analogues.
Prediction of Binding Modes and Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For Isoxazole, 4-[(4-nitrophenoxy)methyl]-, docking studies could elucidate its potential binding modes within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose.
The predicted binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the ligand's potential to interact with the target. For instance, a lower binding energy generally indicates a more favorable and stable interaction. These predictions are crucial for prioritizing compounds for further experimental testing.
Rational Design of Modified Analogues
The insights gained from molecular docking and dynamics simulations form the basis for the rational design of modified analogues of Isoxazole, 4-[(4-nitrophenoxy)methyl]- with improved pharmacological properties. By analyzing the predicted binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein.
This information allows for the strategic modification of the parent molecule. For example, a functional group could be added to form an additional hydrogen bond with a specific amino acid residue in the binding site, thereby enhancing binding affinity. Conversely, a bulky group that causes steric hindrance could be replaced with a smaller moiety to improve the fit within the binding pocket. Molecular dynamics simulations can then be employed to assess the stability of these newly designed analogues within the target's binding site over time, providing a more dynamic and realistic model of the interaction. Through this iterative process of computational design and evaluation, novel derivatives with optimized activity and selectivity can be developed.
Structure Activity Relationship Sar Studies of Isoxazole, 4 4 Nitrophenoxy Methyl Analogues
Impact of Substituents on the Isoxazole (B147169) Ring System
The C-4 position of the isoxazole ring is a common point for substitution in medicinal chemistry. ijpca.orgreddit.com For analogues of Isoxazole, 4-[(4-nitrophenoxy)methyl]-, the substituent at the 4-position is crucial for orienting the phenoxymethyl (B101242) group. SAR studies on related isoxazole series have demonstrated that the nature of the C-4 substituent significantly impacts potency. For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, varying the substituents on an aryl group attached at the C-4 position led to distinct activity profiles. nih.gov
In studies of allosteric RORγt inverse agonists, initial investigations focused on expanding the SAR data around the C-4 position of the isoxazole core. dundee.ac.uk A key finding was that a C-4 benzoic acid moiety was optimal for activity. dundee.ac.uk Further diversification at this position, including alterations to the linker and the benzoic acid substituents, was guided by in silico docking studies to enhance potency and selectivity. dundee.ac.uk
Table 1: Impact of C-4 Linker Modification on RORγt Activity
| Compound | C-4 Linker | Activity (IC50, µM) |
| 2 | -CH₂- | Baseline |
| 3 | -CH₂-O- | Improved Potency |
| 4 | -CH₂-S- | Lower Potency |
| 5 | -CH₂-N(CH₃)- | Lower Potency |
This table is based on findings from SAR studies on related isoxazole compounds, illustrating the sensitivity of biological activity to the linker attached at the C-4 position. dundee.ac.uk
Modifications at the C-3 and C-5 positions of the isoxazole ring also profoundly influence biological activity. In many isoxazole-containing compounds, these positions are substituted with aryl groups or other functionalities that contribute to target binding. ijpca.org For example, in one study, the presence of specific substituents at the C-3 and C-5 phenyl rings, such as nitro and chlorine groups at C-3 and methoxy (B1213986) or bromine groups at C-5, enhanced antibacterial activity. ijpca.org
Role of the Nitrophenyl Moiety in Activity Modulation
The nitrophenyl group in Isoxazole, 4-[(4-nitrophenoxy)methyl]- is a critical component for its biological activity, contributing through both electronic and steric interactions. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic character of the phenoxy ring.
The position of the nitro group on the phenyl ring can dramatically alter the biological activity of the molecule. This is a classic example of positional isomerism affecting pharmacology. researchgate.net In many classes of compounds, moving a substituent from the para to the ortho or meta position can change the molecule's shape and electronic distribution, leading to different interactions with a biological target. nih.govnih.gov For instance, in a study on 4-isoxazolyl-1,4-dihydropyridines, the activity profile for chloro-substituted analogues followed the order para > meta > ortho. nih.gov While direct studies on the positional isomers of Isoxazole, 4-[(4-nitrophenoxy)methyl]- are not extensively detailed in the provided context, the principle that positional isomerism of the nitro group can modulate drug effects is well-established. researchgate.net
The nitro group is a potent electron-withdrawing group, and its presence is often crucial for the biological activity of nitroaromatic compounds. mdpi.comnih.gov This electronic effect can be essential for various reasons, including enhancing the acidity of nearby protons or participating in redox reactions. mdpi.comnih.gov For some nitro-containing drugs, their mechanism of action involves the reduction of the nitro group to reactive species that are toxic to target organisms. mdpi.com
The electronic properties imparted by the nitro group can also facilitate non-covalent interactions within a receptor's active site. nih.gov The presence of electron-withdrawing groups on phenyl rings attached to an isoxazole core has been shown to be beneficial for various biological activities. nih.gov For example, in a series of isoxazole derivatives, the presence of a trifluoromethyl group (another strong electron-withdrawing group) on a phenyl ring was found to enhance antimicrobial activity, likely by improving binding energy with the target site. rsc.org
Table 2: General Influence of Phenyl Ring Substituents on Isoxazole Activity
| Substituent Type | General Effect on Activity | Example Group |
| Electron-Withdrawing | Often enhances activity | -NO₂, -CF₃, Halogens |
| Electron-Donating | Can decrease or have no significant effect | -CH₃, -OCH₃ |
This table summarizes general SAR trends observed in various isoxazole derivatives, indicating the importance of electronic effects. nih.govrsc.orgnih.gov
Significance of the Methylene (B1212753) Linker and Ether Linkage in Pharmacophore Development
The methylene (-CH₂-) and ether (-O-) linkages that connect the isoxazole ring to the nitrophenyl moiety are not merely spacers but play a significant role in the pharmacophore's activity. dundee.ac.uk The length, rigidity, and chemical nature of this linker are critical for correctly positioning the two aromatic systems relative to each other, which is essential for optimal interaction with a biological target.
In SAR studies of related isoxazole-based compounds, the linker has been a key point of modification. dundee.ac.uk Replacing the ether oxygen with a sulfur atom (thioether) or a methylated amine resulted in a significant drop in potency, highlighting the specific requirements of the binding site for an ether linkage. dundee.ac.uk The bond angles and rotational freedom of the linker are crucial; even slight changes can shift the core moieties and disrupt key interactions. dundee.ac.uk The flexibility of the ether linker can also allow the molecule to adopt multiple conformations, one of which may be the bioactive conformation. Restricting this rotation, for instance with a methylated amine linker, can lead to a decrease in binding affinity due to a higher entropic penalty. dundee.ac.uk The synthesis of ether-functionalized isoxazoles is a specific area of interest for developing new bioactive compounds. edu.krd
Bioisosteric Replacements and Their Effects on SAR of Isoxazole, 4-[(4-nitrophenoxy)methyl]- Analogues
The exploration of bioisosteric replacements is a fundamental strategy in medicinal chemistry to optimize lead compounds by modifying their physicochemical properties, which can influence their biological activity, metabolic stability, and pharmacokinetic profile. In the context of analogues of Isoxazole, 4-[(4-nitrophenoxy)methyl]-, structure-activity relationship (SAR) studies have investigated the impact of various bioisosteric modifications. These studies, while not exclusively focused on the exact parent compound, provide valuable insights into how changes to the core structure affect biological outcomes.
A notable area of investigation has been the bioisosteric replacement of substituents on the phenoxy ring and the replacement of the nitro group itself. Research on structurally related 4-phenoxy-phenyl isoxazoles has shed light on how different alkoxy groups on the phenoxy ring can modulate activity. nih.govnih.govsemanticscholar.orgresearchgate.net These studies serve as a valuable surrogate for understanding the potential effects of modifying the 4-nitrophenoxy moiety in the target compound.
In a study focused on 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase (ACC) inhibitors, a series of analogues were synthesized to probe the SAR. nih.govnih.govsemanticscholar.orgresearchgate.net The core structure in this study features a phenoxy group linked to a phenyl-isoxazole scaffold. While the linker to the isoxazole is a phenyl ring rather than the methyl group present in "Isoxazole, 4-[(4-nitrophenoxy)methyl]-," the SAR data for substitutions on the phenoxy ring are highly relevant.
The following table summarizes the inhibitory activity of several 4-phenoxy-phenyl isoxazole analogues where the R1 substituent on the phenoxy ring was varied.
Table 1: Inhibitory Rates of 4-Phenoxy-Phenyl Isoxazole Analogues with Different R1 Substituents
| Compound ID | R1 Substituent | Inhibition Rate (%) at 5 µM | Inhibition Rate (%) at 0.1 µM |
|---|---|---|---|
| 6a | Benzyloxy | 57.00 | 20.00 |
| 6b | 4-Fluorobenzyloxy | 70.13 | 25.43 |
| 6c | 4-Chlorobenzyloxy | 75.28 | 30.17 |
| 6d | 4-Methylbenzyloxy | 65.72 | 23.89 |
| 6e | 4-Methoxybenzyloxy | 68.91 | 26.54 |
| 6f | Isopentyloxy | 88.34 | 45.72 |
| 6g | Cyclopropylmethoxy | 95.26 | 51.37 |
Data sourced from a study on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. nih.gov
The data reveals that the nature of the alkoxy substituent (R1) on the phenoxy ring significantly influences the inhibitory activity. Among the benzyloxy analogues (6a-6e), the introduction of a halogen (fluoro or chloro) at the para-position of the benzyl (B1604629) ring (6b and 6c) led to a modest increase in activity compared to the unsubstituted benzyloxy group (6a). The most significant enhancement in activity was observed with smaller, more flexible alkoxy groups. The isopentyloxy substituted analogue (6f) showed a marked improvement in inhibition. Notably, the compound with a cyclopropylmethoxy group (6g) was the most potent inhibitor in this series, with an inhibition rate of 95.26% at 5 µM and 51.37% at 0.1 µM. nih.gov This suggests that for this particular biological target, smaller, non-aromatic bioisosteres for the benzyloxy group are highly favorable for activity.
Another critical aspect of the SAR of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" analogues is the bioisosteric replacement of the nitro group. The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor, but it can sometimes be associated with metabolic liabilities. Therefore, finding suitable bioisosteres is a common goal in drug design.
One of the classic bioisosteric replacements for a nitro group is the trifluoromethyl (CF3) group. nih.govebi.ac.uk The trifluoromethyl group mimics the electron-withdrawing nature of the nitro group and is of a similar size, but it is generally more metabolically stable. A study on the bioisosteric replacement of an aliphatic nitro group with a trifluoromethyl group in CB1 receptor positive allosteric modulators demonstrated that the CF3-containing compounds were generally more potent and had improved in vitro metabolic stability compared to their nitro counterparts. nih.govebi.ac.uk While this study was on an aliphatic nitro group, the principles can be considered for the aromatic nitro group in the target compound's analogues.
The following table illustrates the effect of replacing a nitro group with a trifluoromethyl group on the activity of CB1 allosteric modulators.
Table 2: Comparison of Activity between Nitro and Trifluoromethyl Analogues
| Compound | R Group | EC50 (nM) |
|---|---|---|
| ZCZ011 | NO2 | 344 ± 51 |
| Analogue 1 | CF3 | 114 ± 24 |
Data sourced from a study on the bioisosteric replacement of an aliphatic nitro group. nih.gov
In this example, the trifluoromethyl analogue (Analogue 1) exhibited a significantly lower EC50 value, indicating higher potency compared to the nitro-containing parent compound (ZCZ011). nih.gov This suggests that in the context of "Isoxazole, 4-[(4-nitrophenoxy)methyl]-" analogues, replacing the 4-nitro group on the phenoxy ring with a trifluoromethyl group could be a viable strategy to potentially enhance potency and improve metabolic properties.
Other potential bioisosteric replacements for the nitro group include cyano (-CN), sulfonyl (-SO2R), and various heterocyclic rings, each offering a different balance of electronic and steric properties that could modulate the biological activity of the parent molecule.
Investigation of Biological Activity Mechanisms in Vitro Studies
Mechanisms of Antimicrobial Activity
There is no specific information available in the reviewed scientific literature detailing the antimicrobial mechanisms of Isoxazole (B147169), 4-[(4-nitrophenoxy)methyl]-.
Antibacterial Efficacy and Mechanistic Pathways (e.g., against Staphylococcus aureus, Escherichia coli)
No published studies were identified that specifically investigate the antibacterial efficacy or the mechanistic pathways of Isoxazole, 4-[(4-nitrophenoxy)methyl]- against Staphylococcus aureus or Escherichia coli. Therefore, data on its minimum inhibitory concentration (MIC), effects on bacterial cell wall synthesis, protein synthesis, DNA replication, or other potential antibacterial mechanisms are not available.
Antifungal Efficacy and Mechanistic Pathways (e.g., against Candida albicans, Aspergillus niger)
Similarly, there is a lack of specific research on the antifungal properties of Isoxazole, 4-[(4-nitrophenoxy)methyl]-. Studies detailing its efficacy and mode of action against key fungal pathogens such as Candida albicans or Aspergillus niger have not been found in the public domain. Information regarding its potential to disrupt fungal cell membranes, inhibit ergosterol (B1671047) biosynthesis, or interfere with other vital fungal processes is currently unavailable.
Inhibition of Pathogenic Biofilm Formation
No specific data exists in the scientific literature concerning the ability of Isoxazole, 4-[(4-nitrophenoxy)methyl]- to inhibit the formation of pathogenic biofilms. Research into its effects on bacterial or fungal biofilm development, including aspects like quorum sensing inhibition or extracellular polymeric substance (EPS) matrix disruption, has not been reported.
Modulation of Specific Cellular Processes and Molecular Targets
The modulatory effects of Isoxazole, 4-[(4-nitrophenoxy)methyl]- on specific cellular processes and molecular targets have not been a subject of detailed investigation in available scientific literature.
Exploration of Immunosuppressive Actions
There are no available studies exploring the potential immunosuppressive actions of Isoxazole, 4-[(4-nitrophenoxy)methyl]-. Its effects on immune cell proliferation, cytokine production, or other immunological pathways have not been documented.
Inhibition of Specific Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase, EPAC)
No specific research has been published on the inhibitory activity of Isoxazole, 4-[(4-nitrophenoxy)methyl]- against acetylcholinesterase, butyrylcholinesterase, or Exchange protein directly activated by cAMP (EPAC). Therefore, data such as IC₅₀ values or the mechanism of enzyme inhibition for this specific compound are not available.
Receptor Binding Studies (e.g., System xc− Transporter)
While direct receptor binding studies for Isoxazole, 4-[(4-nitrophenoxy)methyl]- are not available, research on other isoxazole analogues has demonstrated their capacity to interact with the System xc− transporter. This transporter is a cystine/glutamate (B1630785) antiporter, playing a crucial role in maintaining redox balance and influencing extracellular glutamate levels.
A study on a series of isoxazole analogues of aminomethyl isoxazole propionic acid (AMPA) explored their binding affinity for the System xc− transporter. nih.gov The research highlighted that structural modifications to the isoxazole core significantly impact binding. For instance, certain lipophilic analogues demonstrated robust binding, while others were virtually inactive. nih.gov The most potent analogues, a naphthyl-substituted ACPA derivative and a hydrazone carboxylic acid, inhibited glutamate uptake via the System xc− transporter with a potency comparable to the endogenous substrate, cystine. nih.gov These findings suggest that the isoxazole scaffold can be a valuable template for designing ligands that target the System xc− transporter.
A preliminary pharmacophore model was developed based on these isoxazole analogues to understand the structure-activity relationships governing their interaction with the System xc− transporter. nih.gov This model provides a framework for predicting the binding potential of other isoxazole derivatives. However, without experimental data, the binding affinity of Isoxazole, 4-[(4-nitrophenoxy)methyl]- for the System xc− transporter remains speculative.
Modulation of Protein-Protein Interactions (e.g., GATA4-NKX2-5)
The modulation of protein-protein interactions (PPIs) is a key mechanism through which small molecules can exert biological effects. The interaction between the transcription factors GATA4 and NKX2-5 is critical for cardiac development and has been a target for isoxazole-based modulators.
Research has identified a phenylisoxazole carboxamide derivative as an inhibitor of the GATA4-NKX2-5 transcriptional synergy. researchgate.netnih.gov This discovery prompted the synthesis and evaluation of a large library of related compounds to explore the structure-activity relationship (SAR). researchgate.netnih.gov The SAR analysis revealed that the substituent on the isoxazole ring is a key determinant of the inhibitory activity against the GATA4-NKX2-5 interaction. researchgate.netnih.gov
Further studies have shown that these transcription factors can cooperatively regulate cardiac gene expression. nih.govplos.orgembopress.org The physical interaction between GATA4 and NKX2-5 is crucial for this synergistic activation. nih.gov Small molecules that can disrupt this interaction, such as the identified isoxazole derivatives, hold potential for modulating cardiac gene expression. researchgate.netresearchgate.net One such inhibitor, referred to as 3i-1000, demonstrated the ability to inhibit GATA4–NKX2-5 transcriptional synergy in a dose-dependent manner. researchgate.net
It is important to emphasize that these studies were not conducted on Isoxazole, 4-[(4-nitrophenoxy)methyl]-. Therefore, its ability to modulate the GATA4-NKX2-5 interaction is unknown.
In Vitro Cellular Interactions and Compatibility Studies
Assessment of Compound Interactions with Mammalian Cell Lines (e.g., Fibroblasts)
The interaction of isoxazole derivatives with mammalian cell lines, including fibroblasts, has been a subject of investigation to assess their biocompatibility and potential cytotoxicity. A study evaluating a series of 15 isoxazole derivatives reported that most compounds displayed low cytotoxic effects on fibroblast cell lines. nih.govnih.gov This suggests a degree of cytocompatibility for the isoxazole scaffold in these non-cancerous cells. nih.govnih.gov
The study highlighted two specific derivatives, PUB9 and PUB10, which exhibited notable antimicrobial activity while maintaining low to moderate cytotoxicity against fibroblasts. nih.govnih.gov This indicates that it is possible to separate the desired biological activity from unwanted cytotoxic effects through structural modifications of the isoxazole core. nih.govnih.gov However, no such data is available for Isoxazole, 4-[(4-nitrophenoxy)methyl]-, and its interaction with fibroblasts has not been determined.
Influence on Cell Proliferation and Viability in Research Models
The influence of isoxazole derivatives on the proliferation and viability of various cell lines has been explored in several research contexts, primarily in cancer research.
Studies on different cancer cell lines have shown that certain isoxazole derivatives can significantly suppress cell viability. For instance, out of 37 isoxazole derivatives tested on HCT116 colorectal cancer cells, seven were found to effectively reduce cell viability. nih.gov Similarly, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant antiproliferative activities in human erythroleukemic K562 cells and glioblastoma cell lines. nih.gov
The mechanism of action for these antiproliferative effects often involves the induction of apoptosis. nih.gov Research has also indicated that the inhibition of GATA4 transcriptional activity by some isoxazole derivatives correlates with reduced cell viability. researchgate.netnih.gov
It is crucial to reiterate that these findings are based on a variety of isoxazole derivatives, and the specific effect of Isoxazole, 4-[(4-nitrophenoxy)methyl]- on cell proliferation and viability has not been reported.
Emerging Research Areas and Future Directions
Application in Multi-Targeted Therapeutic Strategies
The development of drugs that can simultaneously modulate multiple biological targets is a paradigm shift in modern medicine, offering the potential for enhanced efficacy and reduced development of resistance. The structural characteristics of Isoxazole (B147169), 4-[(4-nitrophenoxy)methyl]- suggest its potential as a valuable scaffold in the design of multi-targeted therapeutic agents.
The isoxazole ring itself is a well-established pharmacophore found in numerous FDA-approved drugs and is known to interact with a wide array of biological targets. wiley.commdpi.com The diverse biological activities of isoxazole derivatives include anti-inflammatory, anticancer, and antimicrobial effects. nih.govrjpbcs.com The 4-(phenoxymethyl)isoxazole substructure, in particular, can be engineered to interact with various receptors and enzymes. The oxygen atom of the ether linkage and the nitrogen of the isoxazole ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions with biological macromolecules.
Furthermore, the 4-nitrophenyl group can be a key contributor to polypharmacology. The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule, potentially modulating its binding affinity and selectivity for different targets. For instance, nitroaromatic compounds have been investigated for their activity against various pathogens and as hypoxia-activated prodrugs in cancer therapy. The combination of the versatile isoxazole core with the electronically distinct nitrophenoxy moiety within a single molecule provides a strategic foundation for developing agents that can engage multiple pathological pathways. Future research will likely focus on screening Isoxazole, 4-[(4-nitrophenoxy)methyl]- and its analogues against a panel of disease-relevant targets to uncover novel multi-target activities.
Integration into Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry has revolutionized the drug discovery process by enabling the rapid synthesis of large and diverse collections of compounds for high-throughput screening. The structure of Isoxazole, 4-[(4-nitrophenoxy)methyl]- is highly amenable to combinatorial derivatization, making it an attractive core for the generation of focused chemical libraries.
The synthesis of the isoxazole ring itself can be achieved through various established methods, such as the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which allows for the introduction of diversity at multiple positions of the heterocyclic core. researchgate.net Specifically for 4-substituted isoxazoles, synthetic strategies are available to introduce a variety of functional groups. nuph.edu.ua
The modular nature of Isoxazole, 4-[(4-nitrophenoxy)methyl]- allows for systematic structural modifications at three key points:
The isoxazole ring: Different substituents can be introduced at the 3 and 5-positions of the isoxazole ring to modulate the steric and electronic properties of the core scaffold.
The phenoxy ring: The nitro group on the phenyl ring can be replaced with a wide range of other functional groups (e.g., halogens, alkyl, alkoxy, amino groups) to fine-tune the molecule's properties. The position of the substituent on the phenyl ring can also be varied.
The methylene (B1212753) linker: While less common, modifications to the linker could also be explored to alter the spatial orientation of the two aromatic systems.
The generation of a combinatorial library based on the Isoxazole, 4-[(4-nitrophenoxy)methyl]- scaffold would provide a powerful tool for systematically exploring the structure-activity relationships (SAR) for various biological targets. nih.govnih.gov Such libraries can be screened against a wide range of assays to identify novel hits for drug discovery programs.
Potential in Advanced Materials Science (e.g., Optical Recording, Non-Linear Optics)
The field of materials science is constantly seeking new molecules with unique optical and electronic properties. The molecular structure of Isoxazole, 4-[(4-nitrophenoxy)methyl]- suggests its potential for applications in advanced materials, particularly in the areas of optical recording and non-linear optics (NLO).
Organic molecules with significant NLO properties often possess a π-conjugated system with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. nih.gov In Isoxazole, 4-[(4-nitrophenoxy)methyl]-, the isoxazole ring can act as a π-bridge, connecting the electron-donating phenoxy oxygen to the strongly electron-withdrawing nitro group on the terminal phenyl ring. This "push-pull" electronic arrangement is a classic design strategy for creating molecules with large second-order NLO responses. nih.gov Materials exhibiting such properties are of interest for applications in optical data storage, optical communications, and optical computing. nih.govresearchgate.net
The thermal stability and liquid crystalline properties of isoxazole-containing compounds have also been investigated, with some derivatives showing potential for use in optical and electronic devices. researchgate.net The presence of the rigid aromatic rings and the potential for intermolecular interactions in Isoxazole, 4-[(4-nitrophenoxy)methyl]- could lead to the formation of ordered structures in the solid state, which is often a prerequisite for desirable material properties. Further research into the synthesis of analogues with enhanced charge-transfer characteristics and the characterization of their solid-state properties will be crucial to unlocking their potential in materials science.
Chemoinformatics and Big Data Approaches in Isoxazole Research
Chemoinformatics and big data are transforming chemical research by enabling the analysis of vast datasets to predict properties, identify trends, and guide experimental work. mdpi.com These computational approaches are particularly valuable for exploring the potential of novel compounds like Isoxazole, 4-[(4-nitrophenoxy)methyl]-.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of isoxazole derivatives with their biological activities. nih.govnih.govresearchgate.net By systematically modifying the structure of Isoxazole, 4-[(4-nitrophenoxy)methyl]- in silico and calculating various molecular descriptors, it is possible to predict its potential efficacy and identify key structural determinants for a desired biological effect.
Molecular docking simulations can be used to predict the binding mode and affinity of Isoxazole, 4-[(4-nitrophenoxy)methyl]- to the active sites of various biological targets. researchgate.net This can help to prioritize experimental testing and provide insights into the mechanism of action at a molecular level.
Big data approaches, which involve the analysis of large chemical and biological databases, can be used to identify patterns and relationships that are not apparent from smaller datasets. mdpi.com By mining existing databases for compounds with similar structural motifs to Isoxazole, 4-[(4-nitrophenoxy)methyl]-, it may be possible to infer potential biological activities and guide the design of new experiments. The integration of data from high-throughput screening of isoxazole libraries with computational models represents a powerful strategy for accelerating the discovery of new bioactive molecules.
The application of these in silico methods will be instrumental in guiding the future experimental investigation of Isoxazole, 4-[(4-nitrophenoxy)methyl]- and its derivatives, ultimately saving time and resources in the quest for novel therapeutics and materials.
Q & A
Basic Research Questions
Synthesis and Purification Q: How can researchers synthesize 4-[(4-nitrophenoxy)methyl]isoxazole derivatives, and what purification methods are optimal? A: The synthesis typically involves nucleophilic substitution between 4-nitrophenol and a chloromethylisoxazole precursor under basic conditions (e.g., K₂CO₃ in DMF). Reflux for 12–18 hours ensures complete reaction. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization using ethanol-water mixtures to yield high-purity crystals .
Structural Characterization Q: Which spectroscopic and analytical techniques are critical for confirming the structure of 4-[(4-nitrophenoxy)methyl]isoxazole? A: Key methods include:
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.5–8.5 ppm for nitrophenoxy) and isoxazole methylene (δ 4.5–5.0 ppm) .
- IR Spectroscopy : Detects nitro group stretching (1520–1350 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous isoxazole carboxamides .
- Mass Spectrometry : Confirms molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Biological Activity Profiling Q: What in vitro assays are suitable for evaluating the anticancer potential of this compound? A:
- MTT/Proliferation Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to HSP90 inhibitors like NVP-AUY922 .
- Caspase-3 Activation : Measure apoptosis induction via fluorometric assays .
- Antimicrobial Screening : Use agar dilution methods against S. aureus and E. coli (MIC ≤ 25 µg/mL reported for fluorophenyl-substituted analogs) .
Computational Modeling Q: How can molecular docking and dynamics simulations guide the optimization of this compound for target binding? A:
- Docking (AutoDock Vina) : Dock into HSP90’s ATP-binding site to analyze interactions (e.g., hydrogen bonds with Asp93, hydrophobic contacts) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable ligand-protein complexes .
- DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict reactivity .
Structure-Activity Relationship (SAR) Analysis Q: How do substituents on the isoxazole and nitrophenoxy moieties affect biological activity? A:
Data Contradiction Resolution Q: How should researchers address discrepancies between antimicrobial and anticancer activity reports? A:
- Re-evaluate Assay Conditions : Standardize concentrations (e.g., 1–100 µM) and cell lines (ATCC-validated).
- Purity Validation : Use HPLC (≥95% purity) to rule out impurities .
- Dose-Response Curves : Compare EC₅₀ trends across studies .
- Analog Synthesis : Modify substituents (e.g., replace nitrophenoxy with methoxy) to isolate functional group contributions .
Methodological Notes
- Synthetic Challenges : Nitrophenoxy groups may require protection/deprotection strategies to avoid side reactions during alkylation .
- Biological Assays : Include positive controls (e.g., doxorubicin for anticancer assays, ciprofloxacin for antimicrobial tests) .
- Computational Validation : Cross-validate docking results with experimental IC₅₀ data to refine scoring functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
